4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
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Overview
Description
4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride typically involves the reaction of 2-propan-2-ylphenol with but-2-enyl bromide to form the intermediate 4-(2-propan-2-ylphenoxy)but-2-ene. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The double bond in the but-2-enyl group can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperidine;hydrochloride
- 4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]pyrrolidine;hydrochloride
- 4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]azetidine;hydrochloride
Uniqueness
4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the morpholine ring enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15(2)16-7-3-4-8-17(16)20-12-6-5-9-18-10-13-19-14-11-18;/h3-8,15H,9-14H2,1-2H3;1H/b6-5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUVOJOUJIUAOA-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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